molecular formula C25H42N2O7 B11928618 Pal-Glu(OSu)-OH

Pal-Glu(OSu)-OH

Cat. No.: B11928618
M. Wt: 482.6 g/mol
InChI Key: KLBZDGJNRTVIAJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pal-Glu(OSu)-OH, also known as N-alpha-Palmitoyl-L-glutamic acid alpha-succinimidyl ester, is a compound used in various scientific research applications. It is a derivative of palmitic acid and glutamic acid, and it is often utilized in the synthesis of peptides and proteins due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of Pal-Glu(OSu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pal-Glu(OSu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and thiol esters .

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Liraglutide Production : Pal-Glu(OSu)-OH is integral to the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. The compound serves as a side chain modification that enhances the lipophilicity and biological activity of the peptide .
    • Solid-Phase Peptide Synthesis : The compound is utilized in solid-phase synthesis protocols where it reacts with protected amino acid derivatives to form peptide bonds. This method allows for high yields and purity of synthesized peptides .
  • Research in Diabetes Treatment
    • Studies have demonstrated that liraglutide, synthesized using this compound, effectively regulates blood glucose levels and promotes weight loss in diabetic patients. The incorporation of palmitoyl groups enhances the pharmacokinetic properties of the peptide, leading to prolonged action in vivo .
  • Modulation of Protein-Protein Interactions
    • Research has indicated that lipidated peptides like liraglutide can influence protein-protein interactions, which are crucial for cellular signaling pathways. The presence of this compound enhances the stability and functionality of these peptides in biological systems .

Case Study 1: Liraglutide Synthesis Optimization

A recent study optimized the stepwise synthesis of liraglutide using this compound. The researchers reported that introducing lysine residues as Fmoc-Lys(Alloc)-OH followed by coupling with this compound significantly improved yield and purity compared to traditional methods. This approach minimized racemization and enhanced the overall efficiency of peptide assembly .

Case Study 2: Lipidation Effects on Peptide Efficacy

In another investigation, researchers explored the effects of lipidation on the efficacy of GLP-1 analogs. They found that modifications with this compound not only increased the hydrophobicity but also improved receptor binding affinity and stability against enzymatic degradation, highlighting its critical role in therapeutic applications .

Mechanism of Action

The mechanism of action of Pal-Glu(OSu)-OH involves the formation of stable amide bonds with amino groups in peptides and proteins. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the formation of a covalent bond between the palmitoyl group and the amino group of the target molecule. This mechanism is crucial in the synthesis of stable peptide conjugates and in the modification of proteins for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable amide bonds with peptides and proteins. This property makes it particularly useful in the synthesis of therapeutic peptides and in the modification of proteins for research and industrial applications .

Biological Activity

Pal-Glu(OSu)-OH, a derivative of the glucagon-like peptide-1 (GLP-1) receptor agonist Liraglutide, has garnered significant attention due to its biological activity and potential therapeutic applications, especially in the context of type 2 diabetes management. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C25_{25}H42_{42}N2_2O7_7
  • Molecular Weight : 482.61 g/mol
  • CAS Number : 294855-91-7
  • Structure : this compound features a palmitoyl group attached to a glutamic acid derivative, which is crucial for its interaction with GLP-1 receptors.

This compound functions as a GLP-1 receptor agonist, mimicking the action of endogenous GLP-1. Upon binding to the GLP-1 receptor, it enhances insulin secretion in response to elevated blood glucose levels, inhibits glucagon release, and promotes satiety, thus playing a vital role in glucose homeostasis and appetite regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to GLP-1 receptors. The compound's activity is characterized by:

  • Insulin Secretion : Enhanced insulin secretion from pancreatic beta cells upon glucose stimulation.
  • Glucagon Suppression : Inhibition of glucagon release from alpha cells.
  • Weight Management : Potential effects on reducing food intake and promoting weight loss through central nervous system pathways .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to:

  • Improved Glycemic Control : Reduction in fasting blood glucose levels and HbA1c in diabetic models.
  • Body Weight Reduction : Significant decrease in body weight compared to control groups, attributed to increased satiety and reduced caloric intake .

Case Studies

  • Type 2 Diabetes Management
    • A study evaluated the efficacy of Liraglutide (containing this compound) in patients with type 2 diabetes. Results indicated a statistically significant reduction in HbA1c levels after 26 weeks of treatment compared to placebo groups .
  • Obesity Treatment
    • A clinical trial assessed the impact of Liraglutide on weight loss in obese patients without diabetes. Participants experienced an average weight loss of 5–10% over six months, demonstrating the compound's effectiveness beyond glycemic control .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Fmoc Chemistry : The use of Fmoc-protected amino acids allows for selective coupling reactions while minimizing racemization.
  • Coupling Techniques : Recent advancements have introduced solution-phase coupling methods that enhance yield and purity compared to traditional solid-phase techniques .

Table 1: Comparison of Synthesis Techniques

TechniqueYield (%)Racemization (%)Comments
Solid-phase synthesis60~10Traditional method; lower efficiency
Solution-phase synthesis85<3Improved yield; less racemization risk

Q & A

Basic Research Questions

Q. What are the key structural features of Pal-Glu(OSu)-OH, and how do they influence its reactivity in peptide modification?

  • Answer : this compound comprises three functional components:

  • Palmitoyl (Pal) group : A C16 fatty acid chain enhancing hydrophobicity and membrane affinity.
  • Glutamic acid (Glu) : Provides a carboxylic acid group for conjugation.
  • NHS ester (OSu) : Enables selective acylation of primary amines (e.g., lysine residues) under mild conditions (pH 7–9) .
  • Methodological Tip: Confirm successful synthesis via 1H NMR^1 \text{H NMR} (e.g., palmitoyl chain protons at δ 1.2–1.3 ppm) and mass spectrometry (expected [M+H]+^+ = 483.61) .

Q. How can researchers validate the purity and identity of this compound after synthesis?

  • Answer : Use a combination of:

  • HPLC : To assess purity (>95% recommended for reproducible results).
  • Elemental analysis : Verify C, H, N composition against theoretical values (C25_{25}H42_{42}N2_2O7_7) .
  • FT-IR spectroscopy : Confirm NHS ester activation (C=O stretch at ~1740 cm1^{-1}) .

Q. What are the standard protocols for conjugating this compound to peptides?

  • Answer :

Reaction conditions : Dissolve the peptide in DMF or DMSO with 2–3 equivalents of this compound.

pH adjustment : Maintain pH 8.5–9.0 using N-methylmorpholine or DIEA to optimize NHS ester reactivity.

Quenching : Add excess glycine or Tris buffer to terminate unreacted esters.

  • Validation: Use MALDI-TOF MS to confirm increased molecular weight (expected +482.61 Da per modification) .

Advanced Research Questions

Q. How can researchers optimize this compound-mediated lipidation to minimize side reactions (e.g., hydrolysis or over-modification)?

  • Answer :

  • Stoichiometry control : Use substoichiometric this compound (0.8–1.2 equivalents) to limit multi-acylation.
  • Temperature : Conduct reactions at 4°C to slow NHS ester hydrolysis.
  • Solvent selection : Prefer anhydrous DMF over aqueous buffers to reduce hydrolysis rates.
  • Troubleshooting: If hydrolysis dominates, monitor reaction progress via 13C NMR^{13} \text{C NMR} (disappearance of NHS ester carbonyl at ~168 ppm) .

Q. What experimental strategies reconcile contradictory data on the bioactivity of this compound-modified peptides across studies?

  • Answer : Discrepancies often arise from:

  • Peptide sequence variability : Hydrophobic residues (e.g., leucine) may enhance membrane anchoring, altering efficacy .
  • Cell model differences : Compare results in primary cells (e.g., pancreatic β-cells for GLP-1 analogs) vs. immortalized lines .
  • Methodological recommendation: Standardize in vitro assays (e.g., membrane fluidity measurements via fluorescence anisotropy) to contextualize findings .

Q. How can computational modeling guide the design of this compound-modified peptides for enhanced pharmacokinetics?

  • Answer :

  • Molecular dynamics (MD) simulations : Predict membrane insertion efficiency based on lipid tail orientation and peptide charge distribution.
  • Quantitative structure-activity relationship (QSAR) : Correlate modification sites (e.g., N-terminal vs. lysine) with half-life improvements in animal models.
  • Validation: Cross-reference simulation data with in vivo LC-MS pharmacokinetic profiles (e.g., AUC024_{0-24}) .

Q. What are the best practices for assessing the immunogenicity of this compound-modified vaccine candidates?

  • Answer :

  • In vivo models : Use transgenic mice expressing human MHC class II alleles to evaluate T-cell responses.
  • Adjuvant compatibility : Test formulations with TLR agonists (e.g., CpG ODN) to enhance antigen presentation .
  • Analytical focus: Measure IFN-γ ELISpot counts and IgG titers post-immunization to quantify immune activation .

Q. Data Analysis and Reproducibility

Q. How should researchers document experimental parameters for this compound-based studies to ensure reproducibility?

  • Answer : Include in supplementary materials:

  • Synthetic protocols : Exact equivalents, reaction times, and purification methods (e.g., silica gel chromatography gradients).
  • Spectroscopic raw data : NMR spectra with integration values and MS fragmentation patterns.
  • Guideline reference: Follow the Organic Letters checklist for compound consistency and data transparency .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-modified peptide assays?

  • Answer :

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50_{50} values.
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Software tools: Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Properties

Molecular Formula

C25H42N2O7

Molecular Weight

482.6 g/mol

IUPAC Name

(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1

InChI Key

KLBZDGJNRTVIAJ-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.